molecular formula C11H6BrN B599559 2-Bromonaphthalene-1-carbonitrile CAS No. 138887-02-2

2-Bromonaphthalene-1-carbonitrile

Cat. No.: B599559
CAS No.: 138887-02-2
M. Wt: 232.08
InChI Key: PWQXTGXNSBDWEZ-UHFFFAOYSA-N
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Description

2-Bromonaphthalene-1-carbonitrile is a chemical compound that belongs to the family of naphthalene derivatives. It is a white to light yellow crystalline powder used in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphthalene-1-carbonitrile can be achieved through a high-yielding three-step process. The key step involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The general synthetic route includes:

    Diazotisation: The commercially available naphthalene-1,8-diamine is diazotized using isoamyl nitrite in acetic acid and ethanol.

    Sandmeyer Reaction: The diazotized product undergoes a Sandmeyer reaction with concentrated hydrochloric acid catalyzed by copper turnings to yield 8-chloronaphthalen-1-amine.

    Halogenation: The final step involves a Sandmeyer reaction with the halogenated amine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of palladium-catalyzed cyanation of aryl bromides is also a common industrial method .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in the presence of copper catalysts.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromonaphthalene-1-carbonitrile is used in diverse scientific research applications, including:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.

    Material Science: It is utilized in the synthesis of materials for electronic devices and other advanced applications.

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

Uniqueness

2-Bromonaphthalene-1-carbonitrile is unique due to its specific reactivity profile and the ease with which it can be synthesized. Its bromine atom provides a versatile site for substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQXTGXNSBDWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704774
Record name 2-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138887-02-2
Record name 2-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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